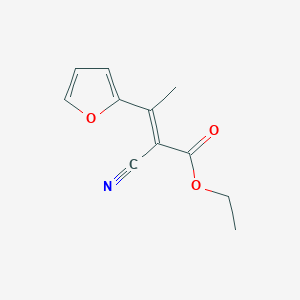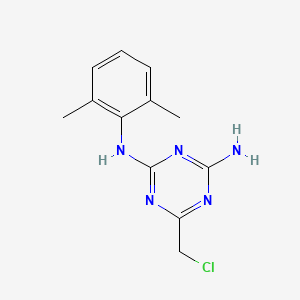
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that combines various functional groups, making it a significant compound in the realm of synthetic and medicinal chemistry. This compound is characterized by the presence of an imidazole ring, a nitrophenyl group, a tolyl group, and a pyrrolidine ring, each contributing unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves a multi-step process:
Formation of the Imidazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the imidazole ring.
Nitrophenyl and Tolyl Group Addition:
Thioether Linkage Formation: : The thioether linkage between the imidazole ring and ethanone is formed through nucleophilic substitution reactions.
Pyrrolidine Ring Incorporation: : Finally, the pyrrolidine ring is introduced to complete the compound’s structure.
Industrial Production Methods: Industrial-scale production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The nitrophenyl group can undergo oxidation, potentially altering the electronic properties of the compound.
Reduction: : The compound may undergo reduction, especially at the nitro group, leading to the formation of amines.
Substitution: : Various substitutions can occur, particularly on the imidazole ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: : Hydrogenation catalysts like palladium on carbon (Pd/C) or chemical reducing agents like sodium borohydride.
Substitution: : Various electrophiles and nucleophiles under acidic or basic conditions can be utilized.
Major Products: The major products depend on the specific reactions:
Oxidation: : Formation of nitro oxides or nitroso compounds.
Reduction: : Conversion to amines or hydroxylamines.
Substitution: : Introduction of new functional groups on the imidazole or aromatic rings.
Scientific Research Applications
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone has a wide array of applications:
Chemistry: : Used as a building block for more complex molecules and as a reagent in organic synthesis.
Biology: : Investigated for its potential as a biochemical probe due to its diverse functional groups.
Medicine: : Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: : Potential use in material science for the development of new materials with unique properties.
Mechanism of Action
The compound’s mechanism of action involves its interaction with specific molecular targets and pathways:
Molecular Targets: : May include enzymes, receptors, or nucleic acids.
Pathways Involved: : The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring may interact with various biological macromolecules.
Comparison with Similar Compounds
When compared to other imidazole derivatives:
Uniqueness: : The combination of the nitrophenyl, o-tolyl, and pyrrolidine groups imparts unique electronic and steric properties.
Similar Compounds: : Other compounds like 2-((5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone and its derivatives can be considered for comparison.
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-16-7-2-3-10-19(16)25-20(17-8-6-9-18(13-17)26(28)29)14-23-22(25)30-15-21(27)24-11-4-5-12-24/h2-3,6-10,13-14H,4-5,11-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVJIKOAJXCTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCC3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2509313.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509315.png)
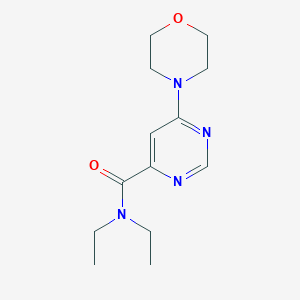
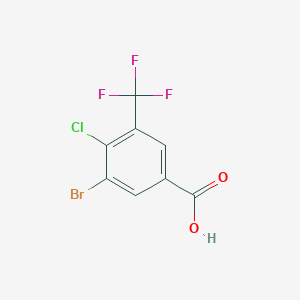
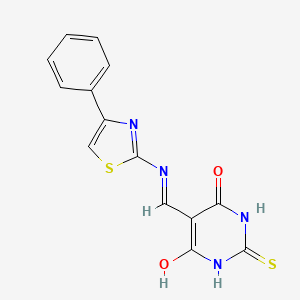

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)
![5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2509325.png)
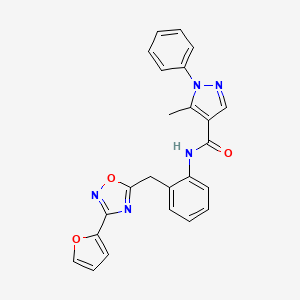
![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)
![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)
![tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2509331.png)
